2,3,3',4,5'-Pentabromodiphenyl ether
Overview
Description
2,3,3’,4,5’-Pentabromodiphenyl ether is a brominated flame retardant which belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is also known as pentabromodiphenyl oxide . It is a halogenated organic compound and is very unreactive .
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,5’-Pentabromodiphenyl ether is C12H5Br5O . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reactivity of 2,3,3’,4,5’-Pentabromodiphenyl ether generally decreases with increased degree of substitution of halogen for hydrogen atoms . It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .Physical And Chemical Properties Analysis
2,3,3’,4,5’-Pentabromodiphenyl ether has a molar mass of 564.691 g·mol −1 . It appears as a viscous white to amber-colored liquid . Its density is 2.25-2.28 g/cm 3 . It is not soluble in water . The boiling point is 454.0±45.0 °C at 760 mmHg .Scientific Research Applications
Metabolic Research
- Oxidative Metabolism Studies : Studies have shown the oxidative metabolism of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99, similar to 2,3,3',4,5'-Pentabromodiphenyl ether) in various animal models. For instance, Zheng et al. (2016) investigated the metabolism of BDE-99 using cat liver microsomes, revealing different metabolic pathways compared to humans, suggesting cats may not be suitable as sentinels for human PBDE exposure (Zheng et al., 2016).
Environmental Research
- Environmental Contamination Assessment : Sellström et al. (2003) conducted a temporal trend study on pentabromodiphenyl ethers, including 2,3,3',4,5'-Pentabromodiphenyl ether, in the Baltic Sea. They observed fluctuating concentrations in the environment over time, highlighting the persistence and ecological impact of these compounds (Sellström et al., 2003).
Pharmacokinetics and Toxicology
- Tissue Disposition and Excretion : Hakk et al. (2002) studied the disposition, metabolism, and excretion of 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) in rats, finding significant retention in lipophilic tissues and suggesting glucuronidation as a metabolic pathway. This provides insights into the behavior of similar compounds like 2,3,3',4,5'-Pentabromodiphenyl ether in biological systems (Hakk et al., 2002).
Safety And Hazards
2,3,3’,4,5’-Pentabromodiphenyl ether is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact but is a moderate skin irritant . It is suspected to be a toxic substance to humans, causing endocrine mediated effects on the body and possibly causing developmental effects in nursed babies .
properties
IUPAC Name |
1,2,3-tribromo-4-(3,5-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-3-7(14)5-8(4-6)18-10-2-1-9(15)11(16)12(10)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKPKHVLHGOKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=CC(=CC(=C2)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879920 | |
Record name | BDE-108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,5'-Pentabromodiphenyl ether | |
CAS RN |
446254-71-3 | |
Record name | 2,3,3',4,5'-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-108 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50879920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,5'-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34PKV25J89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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